1-(4-Benzylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride

Description

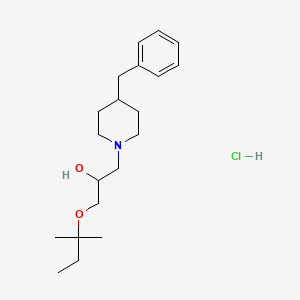

1-(4-Benzylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a propan-2-ol backbone substituted with a 4-benzylpiperidin-1-yl group at position 1 and a bulky tert-pentyloxy group at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2.ClH/c1-4-20(2,3)23-16-19(22)15-21-12-10-18(11-13-21)14-17-8-6-5-7-9-17;/h5-9,18-19,22H,4,10-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCZCWCQRXUTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1CCC(CC1)CC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a tert-pentyloxy group, which contributes to its unique biological profile. Its molecular formula is with a molecular weight of 373.92 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the sigma receptor system, particularly sigma-1 receptors, which are implicated in several neuroprotective and neurodegenerative processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Activity : The compound shows promise in protecting neuronal cells from apoptosis, potentially making it useful in treating neurodegenerative diseases.

- Antidepressant-like Effects : Studies suggest that it may exert antidepressant effects through modulation of serotonin and dopamine pathways.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, which could be beneficial in pain management therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Sigma Receptor Affinity : A study demonstrated that derivatives of benzylpiperidine compounds exhibited high affinity for sigma receptors, suggesting that modifications to the piperidine structure can enhance receptor binding affinity. Specifically, compounds similar to this compound showed promising results in binding assays with Ki values in the nanomolar range .

- Neuroprotective Studies : In vitro studies involving neuronal cell lines revealed that treatment with this compound resulted in reduced markers of oxidative stress and apoptosis, indicating its potential as a neuroprotective agent .

- Behavioral Studies : Animal models treated with the compound displayed significant improvements in depression-like behaviors compared to control groups, suggesting its efficacy as an antidepressant .

Data Tables

Comparison with Similar Compounds

Structural Comparison

The compound shares core structural motifs with several pharmacologically active agents:

Key Observations :

- The 4-benzylpiperidin-1-yl group in the target compound resembles the benzylpiperidinyl ester in Benidipine, which is critical for calcium channel binding .

- Unlike Metoprolol and Nadolol (beta-blockers), the target compound lacks an aromatic ether (e.g., methoxyethylphenoxy or naphthalenyloxy) but includes a tert-pentyloxy group, which may enhance lipophilicity and membrane permeability .

Pharmacological and Physicochemical Properties

Key Findings :

- The benzylpiperidine moiety may confer receptor selectivity distinct from classical beta-blockers like Metoprolol, which rely on aromatic ether interactions for adrenergic receptor binding .

Research Findings and Mechanistic Insights

- Receptor Affinity : Structural analogs suggest the benzylpiperidine group could target calcium or sigma receptors, unlike beta-blockers (e.g., Nadolol) or dihydropyridines (e.g., Benidipine) .

- Metabolic Stability : The tert-pentyloxy group may resist oxidative metabolism better than smaller alkoxy chains (e.g., methoxy in Metoprolol), extending half-life .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-(4-Benzylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride?

- Methodological Answer : The synthesis involves multi-step organic reactions, including alkylation of the piperidine core, etherification of the tert-pentyloxy group, and final hydrochlorination. Critical parameters include temperature control (20–60°C), pH adjustments (6–8 for amine stability), and anhydrous conditions for ether formation. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify proton and carbon environments, particularly the benzylpiperidinyl and tert-pentyloxy moieties. Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion at m/z 408.3). High-resolution MS (HRMS) or elemental analysis validates empirical formulas .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., in PBS at pH 7.4). Stability studies under varying temperatures (-20°C to 25°C) and humidity (0–75% RH) are critical. Use inert atmospheres (N₂/Ar) to prevent oxidation of the benzyl group during storage .

Q. What safety precautions are required during handling?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation/ingestion; work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Design a fractional factorial experiment to test variables:

- Factors : Temperature (30–70°C), solvent polarity (THF vs. DCM), catalyst loading (0.5–2.0 mol%).

- Response : Yield (%) and purity (HPLC).

Statistical tools (e.g., ANOVA) identify optimal conditions. For example, THF at 50°C with 1.5 mol% catalyst increases yield by 15% .

Q. How to resolve contradictions in pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?

- Methodological Answer : Use orthogonal assays:

- In vitro : Radioligand binding (e.g., Ki for σ-1 receptors) and functional assays (cAMP inhibition).

- In vivo : Behavioral models (e.g., forced swim test for CNS activity).

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration), requiring LC-MS/MS quantification of brain tissue levels .

Q. What experimental designs assess the compound’s metabolic stability?

- Methodological Answer :

- Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS.

- Phase II metabolism : Test glucuronidation/sulfation using UDPGA/PAPs cofactors.

- Metabolite identification : Use HRMS/MS to detect hydroxylated or dealkylated products .

Q. How to evaluate environmental impact and degradation pathways?

- Methodological Answer :

- Hydrolysis : Expose to buffers at pH 3–9 (37°C). Monitor degradation via HPLC.

- Photolysis : Use UV light (254–365 nm) in aqueous solutions.

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC50) and biodegradability (OECD 301F) .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking and experimental binding data?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

- Validate with SPR/BLI : Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) provides kinetic data (ka/kd).

- Co-crystallization : Attempt X-ray crystallography of the compound-receptor complex to resolve steric/electronic mismatches .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.